D-Cysteine hydrochloride

Übersicht

Beschreibung

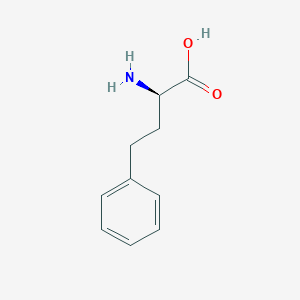

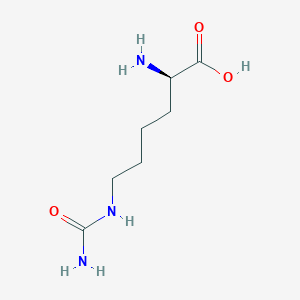

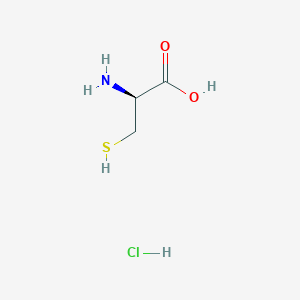

D-Cysteine hydrochloride is a sulfur-containing non-essential amino acid . It is the enantiomer of L-Cysteine and is not typically found in natural systems . It is used as a reagent for more complicated biological molecules like N-acetyl derivatives for inhibiting cell apoptosis . It is also used as a new insecticide, mosquito-repellent, toilet water, perfume, emulsion, or aerosol .

Molecular Structure Analysis

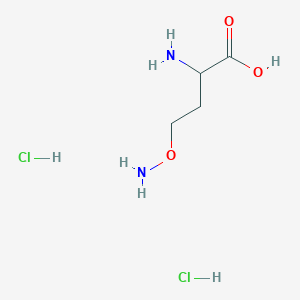

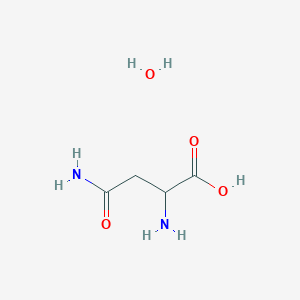

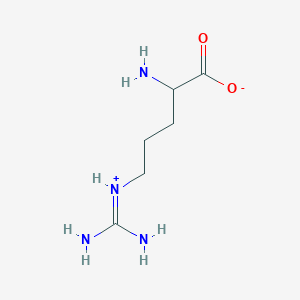

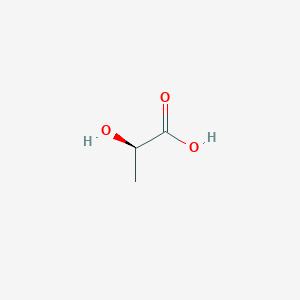

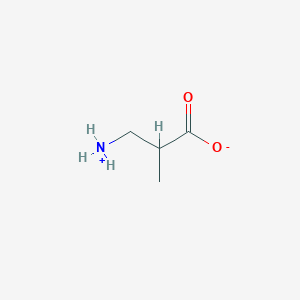

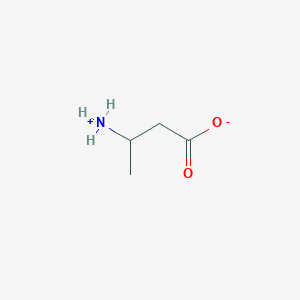

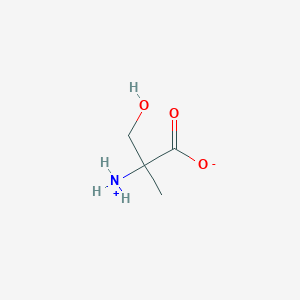

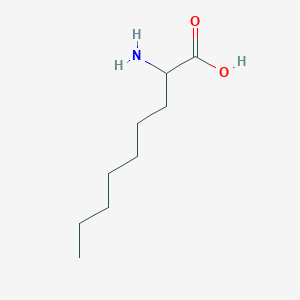

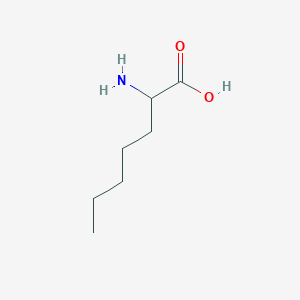

This compound has a molecular formula of C3H7NO2S·HCl·H2O and a molecular weight of 175.63 . The structure of this compound includes a thiol side chain, which often participates in enzymatic reactions as a nucleophile .

Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystal . It has a melting point of 185°C . More specific physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Reactivity Profiling in Proteomes

D-Cysteine hydrochloride plays a crucial role in proteomics. It helps in the quantitative profiling of cysteine's intrinsic reactivity in biological systems, identifying its diverse biochemical functions including catalysis and oxidative modification (Weerapana et al., 2010).

Chiral Biosensors for Amino Acids

This compound is used in the development of electrochemical chiral biosensors for amino acids. Magnetic nanoparticles coupled with D-Cysteine can lead to sensitive detection and recognition of cysteine enantiomers, even at picomolar levels (Zhou et al., 2018).

Role in Biological Systems

D-Cysteine's thiol group is a major contributor in biological systems, influencing processes like lipid peroxidation and cellular stress responses. This highlights its significance in both cellular and molecular biology (Kunath et al., 2020).

Far-Infrared Optical Properties

In spectroscopy, this compound is studied for its far-infrared optical properties. This research is significant in understanding the molecular vibrations and interactions in amino acids (Ren et al., 2020).

Biotechnological Production

In biotechnology, this compound is crucial for the production of L-Cysteine, especially in fermentation processes. Its role in enhancing biosynthetic activity and production efficiency is significant (Wada & Takagi, 2006).

Nutritional Benefits

This compound contributes to the development of cysteine-enriched protein supplements. These supplements are important for enhancing antioxidant status and improving outcomes in various diseases (McPherson & Hardy, 2011).

Synthesis and Hydrolysis Studies

Research on this compound includes the study of its synthesis and hydrolysis, particularly in the formation of cysteine-derived diketopiperazines. This contributes to our understanding of amino acid chemistry and its applications (Iannotta et al., 2010).

Inhibition Studies

The compound plays a role in studying the inhibition of biological enzymes, such as dimethylargininase-1 (DDAH-1), which regulates nitric oxide production. This research is crucial for understanding and potentially manipulating enzyme activity (Knipp et al., 2005).

Determination in Biological Samples

This compound is used in the development of highly selective and sensitive methods for determining cysteine and related aminothiols in various biological samples, playing a pivotal role in health and disease research (Amarnath et al., 2003).

Biomedical Engineering

In the field of biomedical engineering, this compound is used for the metabolic engineering of bacteria like Corynebacterium glutamicum for the production of L-Cysteine, especially in the context of animal feed supplements (Joo et al., 2017).

Corrosion Inhibition

This compound also finds applications in corrosion inhibition studies, especially in the context of environmentally friendly methods to inhibit corrosion in metals (Farahati et al., 2020).

Wirkmechanismus

Target of Action

D-Cysteine hydrochloride primarily targets Carboxypeptidase A1 . Carboxypeptidase A1 is an enzyme involved in the hydrolysis of the C-terminal amino acid residues in proteins and peptide substrates. It plays a crucial role in protein turnover and metabolic processes within cells .

Mode of Action

It is known that d-cysteine can be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . D-Cysteine exhibits antioxidant properties and participates in redox reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor to the biologically active molecule hydrogen sulfide (H2S), which plays an active role in multiple signaling events in both plants and animals . D-Cysteine desulfhydrases (D-CDes) degrade D-Cysteine into H2S, pyruvate, and ammonium, which are key components in various metabolic pathways .

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its antioxidant properties and its role as a precursor to H2S . As an antioxidant, D-Cysteine can help protect cells from damage by reactive oxygen species . As a precursor to H2S, it can contribute to various physiological processes, including inflammation, vasodilation, and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its ability to act as an antioxidant or a precursor to H2S . Additionally, factors such as pH and temperature can impact the stability and activity of this compound .

Biochemische Analyse

Biochemical Properties

D-Cysteine hydrochloride, as a derivative of cysteine, plays a role in various biochemical reactions. Cysteine often participates in enzymatic reactions as a nucleophile . It is involved in redox control, as a component of the antioxidant glutathione . It also contributes to the production of hydrogen sulfide (H2S), which stimulates cellular bioenergetics .

Cellular Effects

The effects of this compound on cells are not fully understood. Cysteine, the parent compound, has been shown to play a role in cellular function. It contributes to the control of oxidative stress through its role in the synthesis of glutathione . It also influences cellular bioenergetics through the production of H2S .

Molecular Mechanism

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . Cysteine exhibits antioxidant properties and participates in redox reactions .

Temporal Effects in Laboratory Settings

It is known that cysteine, the parent compound, plays a role in various metabolic pathways and its effects can change over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known that cysteine, the parent compound, plays a role in various metabolic pathways and its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. Cysteine, the parent compound, actively contributes to metabolic remodeling on three different levels: in redox control, as a component of the antioxidant glutathione; in ATP production, via hydrogen sulfide (H2S) production; and as a carbon source for biomass and energy production .

Transport and Distribution

It is known that cysteine, the parent compound, plays a role in various metabolic pathways and its transport and distribution can vary depending on these pathways .

Subcellular Localization

The subcellular localization of this compound is not well known. It is known that cysteine, the parent compound, plays a role in various metabolic pathways and its localization can vary depending on these pathways .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSXNOEEPCSLW-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32443-99-5 | |

| Record name | D-Cysteine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32443-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Cysteine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032443995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32443-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.